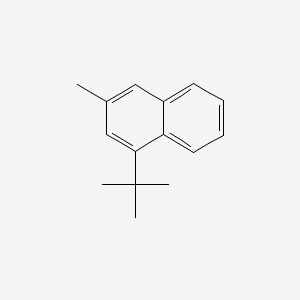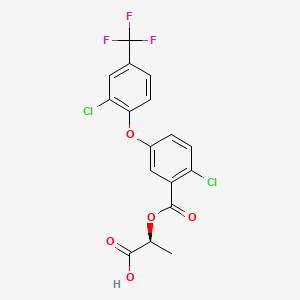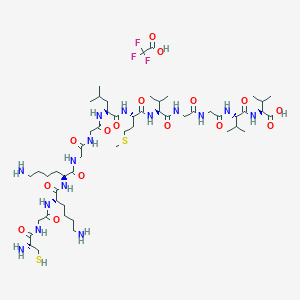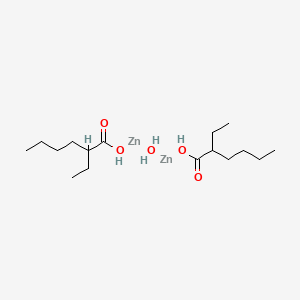
Bis(2-ethylhexanoato-O)-mu-oxodizinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-ethylhexanoato-O)-mu-oxodizinc: is an organozinc compound with the chemical formula Zn₂O(C₈H₁₅O₂)₂. This compound is known for its unique structure, where two zinc atoms are bridged by an oxygen atom and each zinc atom is coordinated to two 2-ethylhexanoate ligands. It is commonly used in various industrial and research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexanoato-O)-mu-oxodizinc typically involves the reaction of zinc oxide with 2-ethylhexanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
ZnO+2C8H16O2→Zn2O(C8H15O2)2+H2O
The reaction is usually conducted in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where zinc oxide and 2-ethylhexanoic acid are mixed in precise stoichiometric ratios. The mixture is heated to facilitate the reaction, and the product is purified through distillation or recrystallization to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-ethylhexanoato-O)-mu-oxodizinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield elemental zinc.
Substitution: The 2-ethylhexanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents under controlled conditions.
Substitution: Ligand exchange reactions using different carboxylic acids or other ligands.
Major Products Formed:
Oxidation: Zinc oxide (ZnO) and water.
Reduction: Elemental zinc (Zn).
Substitution: New organozinc compounds with different ligands.
Applications De Recherche Scientifique
Chemistry: Bis(2-ethylhexanoato-O)-mu-oxodizinc is used as a precursor in the synthesis of various zinc-containing compounds. It is also employed as a catalyst in organic reactions, including polymerization and esterification.
Biology: In biological research, this compound is used to study zinc’s role in enzymatic reactions and cellular processes. It serves as a model compound to investigate zinc’s coordination chemistry in biological systems.
Medicine: this compound is explored for its potential therapeutic applications, particularly in zinc supplementation and as an antimicrobial agent.
Industry: The compound is used in the production of coatings, adhesives, and sealants. It is also utilized in the manufacture of rubber and plastics to improve their properties.
Mécanisme D'action
The mechanism of action of Bis(2-ethylhexanoato-O)-mu-oxodizinc involves its ability to release zinc ions in solution. These zinc ions can interact with various molecular targets, including enzymes and proteins, to exert their effects. The compound’s reactivity is influenced by the coordination environment of the zinc atoms and the nature of the ligands.
Comparaison Avec Des Composés Similaires
Bis(2-ethylhexanoato-O)-mu-oxodioxodizirconium: Similar structure but with zirconium instead of zinc.
Bis(2-ethylhexanoato-O)-mu-oxodioxomolybdenum: Contains molybdenum instead of zinc.
Aluminum 2-ethylhexanoate: Contains aluminum and has different coordination chemistry.
Uniqueness: Bis(2-ethylhexanoato-O)-mu-oxodizinc is unique due to its specific coordination environment and the reactivity of zinc. It offers distinct advantages in catalysis and material science applications compared to its counterparts with different metal centers.
Propriétés
Numéro CAS |
54262-78-1 |
|---|---|
Formule moléculaire |
C16H34O5Zn2 |
Poids moléculaire |
437.2 g/mol |
Nom IUPAC |
2-ethylhexanoic acid;zinc;hydrate |
InChI |
InChI=1S/2C8H16O2.H2O.2Zn/c2*1-3-5-6-7(4-2)8(9)10;;;/h2*7H,3-6H2,1-2H3,(H,9,10);1H2;; |
Clé InChI |
IZHUUAPNAJXFAC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.O.[Zn].[Zn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


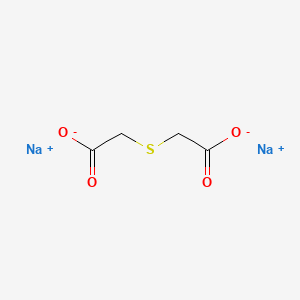
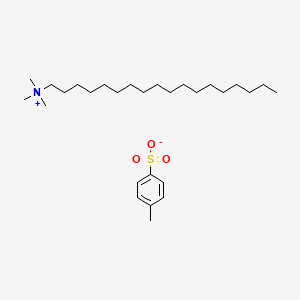
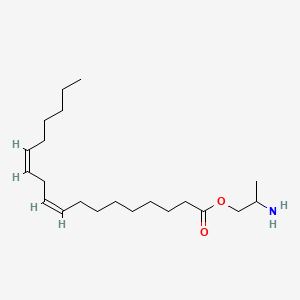
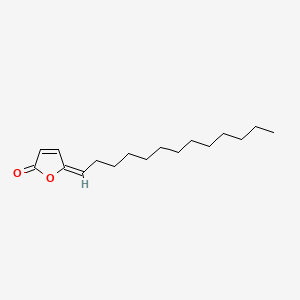
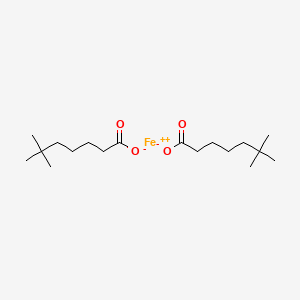
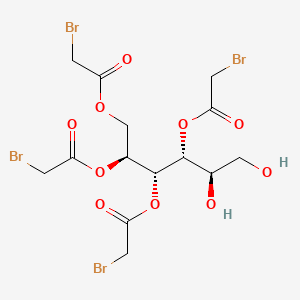
![2-[(6,8-Dibromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B12650753.png)

